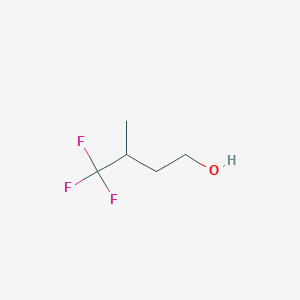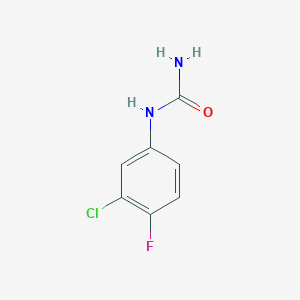
(3-Chloro-4-fluorophenyl)urea
Overview
Description
“(3-Chloro-4-fluorophenyl)urea” is a chemical compound with the molecular formula C7H6ClFN2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is used by early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in various studies . For instance, a compound named “1-(7-aminoquinoxalin-2-yl)-3-(3-chloro-4-fluorophenyl) urea (10d)” was synthesized via the reduction of another compound with SnCl 2.2H 2 O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C7H6ClFN2O . The compound has a molecular weight of 299.134 .
Scientific Research Applications
Antifungal Activity
(Mishra, Singh, & Wahab, 2000) explored the antifungal properties of compounds related to (3-Chloro-4-fluorophenyl)urea. They synthesized various derivatives and compared their fungitoxic action against specific fungi, correlating the results with the structural features of the tested compounds.
Crystal Structure in Pesticides
The study by (Jeon, Kang, Lee, & Kim, 2014) examined the crystal structure of flufenoxuron, a benzoylurea pesticide, which is closely related to this compound. The study provided insights into the molecular structure and interactions within the compound.
Anticonvulsant Agents
(Amir, Ahsan, & Ali, 2010) investigated the synthesis of (3-Chloro-4-fluorophenyl) substituted semicarbazones, examining their potential as novel anticonvulsant agents. This research highlighted the therapeutic applications of these compounds in the treatment of convulsions.
Psoriasis Treatment
Research by (Li et al., 2016) focused on identifying potent inhibitors for treating psoriasis, including derivatives of this compound. These compounds demonstrated significant antipsoriatic effects in animal models.
CNS Agents
A study by (Rasmussen et al., 1978) explored N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, derivatives of this compound, for their anxiolytic and muscle-relaxant properties. This research contributes to the understanding of central nervous system agents.
Herbicide Research
The study by (Gardner, Pilgram, Brown, & Bozarth, 1985) investigated the use of N-cyclopropyl-N'-(2-fluorophenyl) urea as a selective herbicide in grain sorghum, providing insights into the agricultural applications of such compounds.
Molecular Imaging in Angiogenesis
(Ilovich et al., 2008) synthesized VEGFR-2/PDGFR dual inhibitors, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, for potential use as PET biomarkers in the study of angiogenesis. This highlights the role of such compounds in molecular imaging.
Future Directions
Future research directions could involve further exploration of the potential applications of “(3-Chloro-4-fluorophenyl)urea” and similar compounds. For instance, compounds with similar structures have been studied for their potential as inhibitors of EGFR, a protein associated with several disorders .
Mechanism of Action
Target of Action
Compounds with similar structures, such as gefitinib, selectively target the mutant proteins in malignant cells . These targets often include tyrosine kinases associated with transmembrane cell surface receptors .
Mode of Action
For instance, Gefitinib, a tyrosine kinase inhibitor, binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
For example, Gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain human carcinoma cells .
Pharmacokinetics
The molecular weight of the compound is 18859 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
For example, 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, indicating their potential as inhibitors .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIOBGQOUSRSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608151 | |
| Record name | N-(3-Chloro-4-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343247-57-4 | |
| Record name | N-(3-Chloro-4-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)
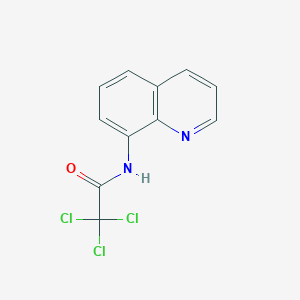

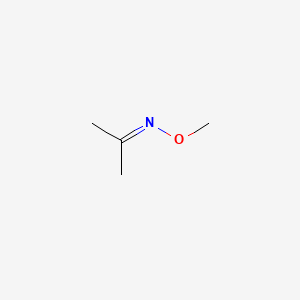

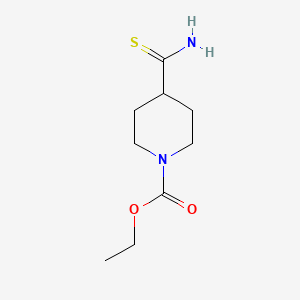
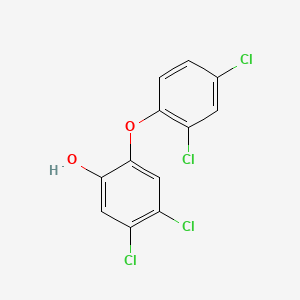


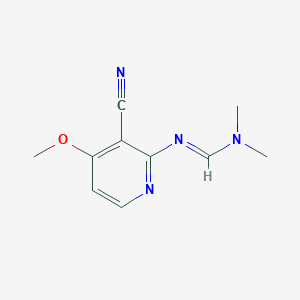
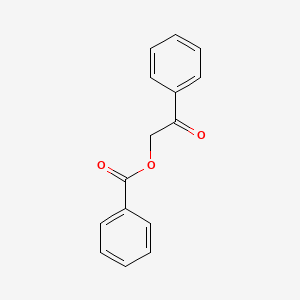
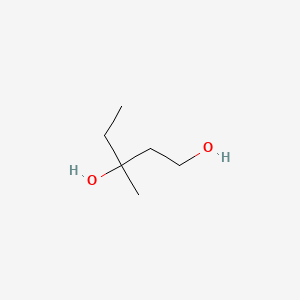
![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3051464.png)
